molecular formula C16H16ClNO3 B5337275 3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzamide

3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzamide

Cat. No.: B5337275
M. Wt: 305.75 g/mol
InChI Key: OCQUAHZPYGSUJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as CDMB and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of CDMB is not well understood. However, it has been suggested that it may inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. It may also modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
CDMB has been shown to have a variety of biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, CDMB has been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using CDMB in lab experiments is its potential as a therapeutic agent for various diseases. It can also be used as a tool to study the mechanisms of cancer cell growth and proliferation. However, one limitation is that the mechanism of action of CDMB is not well understood, which makes it difficult to interpret results.

Future Directions

There are several future directions for research on CDMB. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the mechanism of action of CDMB in more detail, which could lead to the development of more effective treatments. Additionally, further research is needed to determine the safety and toxicity of CDMB.

Synthesis Methods

CDMB can be synthesized using various methods. One of the most common methods involves the reaction of 3-chloro-5-methoxy-4-hydroxybenzoic acid with 2-methylbenzyl alcohol in the presence of a dehydrating agent. The resulting product is then converted to CDMB using a coupling agent. Another method involves the reaction of 3-chloro-5-methoxy-4-nitrobenzoic acid with 2-methylbenzyl alcohol in the presence of a reducing agent. The resulting product is then converted to CDMB using a coupling agent.

Scientific Research Applications

CDMB has potential applications in scientific research. It has been shown to have antitumor activity and can inhibit the growth of various cancer cells. It has also been shown to have anti-inflammatory and analgesic effects. Additionally, CDMB has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

3-chloro-5-methoxy-4-[(2-methylphenyl)methoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-10-5-3-4-6-11(10)9-21-15-13(17)7-12(16(18)19)8-14(15)20-2/h3-8H,9H2,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQUAHZPYGSUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2Cl)C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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